3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one
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Overview
Description
3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a bromine atom attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated pyridine derivatives, which undergo cyclization reactions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: Further cyclization reactions can modify the core structure to produce new compounds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
- 5-Bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- 3,5-Dibromopyridine
Uniqueness
3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one is unique due to its specific bromination pattern and the resulting electronic and steric properties. This uniqueness can lead to distinct biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,5H,(H,10,11) |
InChI Key |
FVJFTACBMOHGFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=CC(=O)NC=C2C1Br |
Origin of Product |
United States |
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